

Spectroscopic Profile of 1-Bromo-2-(2-bromoethyl)benzene: A Technical Guide

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Compound of Interest

Compound Name: **1-Bromo-2-(2-bromoethyl)benzene**

Cat. No.: **B087193**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Bromo-2-(2-bromoethyl)benzene** (CAS No. 1074-15-3). The following sections detail the available Nuclear Magnetic Resonance (NMR) data, generalized experimental protocols for spectroscopic analysis, and a workflow for the characterization of this compound. This document is intended to serve as a valuable resource for the synthesis, identification, and quality control of **1-Bromo-2-(2-bromoethyl)benzene** in research and development settings.

Spectroscopic Data

The following tables summarize the reported ^1H and ^{13}C NMR spectral data for **1-Bromo-2-(2-bromoethyl)benzene**. At present, detailed Infrared (IR) and Mass Spectrometry (MS) data with peak assignments for this specific compound are not readily available in publicly accessible databases.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1-Bromo-2-(2-bromoethyl)benzene** provides characteristic signals for the aromatic and ethyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Assignment	Chemical Shift (ppm)
Aromatic CH	7.547
Aromatic CH	7.26
Aromatic CH	7.126
-CH ₂ -Br	3.586
Ar-CH ₂ -	3.291

Table 1: ¹H NMR spectral data for **1-Bromo-2-(2-bromoethyl)benzene**.[\[1\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule.

Note: A public spectrum is available, but a detailed peak list with assignments for **1-Bromo-2-(2-bromoethyl)benzene** is not readily available in the searched resources.[\[2\]](#)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **1-Bromo-2-(2-bromoethyl)benzene** are not available in the public domain. Therefore, the following sections describe generalized, yet detailed, methodologies for obtaining NMR, IR, and MS spectra for a liquid aromatic compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Accurately weigh 5-10 mg of **1-Bromo-2-(2-bromoethyl)benzene**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (Representative):

- Pulse Program: Standard single-pulse experiment.
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: -2 to 12 ppm
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64

¹³C NMR Acquisition Parameters (Representative):

- Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
- Solvent: CDCl₃
- Temperature: 298 K
- Spectral Width: 0 to 220 ppm
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-10 seconds
- Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the ^1H NMR spectrum.
- Perform peak picking and create a peak list for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure for ATR-FTIR:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Place a small drop of liquid **1-Bromo-2-(2-bromoethyl)benzene** directly onto the ATR crystal.
- Acquire the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Data Acquisition Parameters (Representative):

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure for GC-MS:

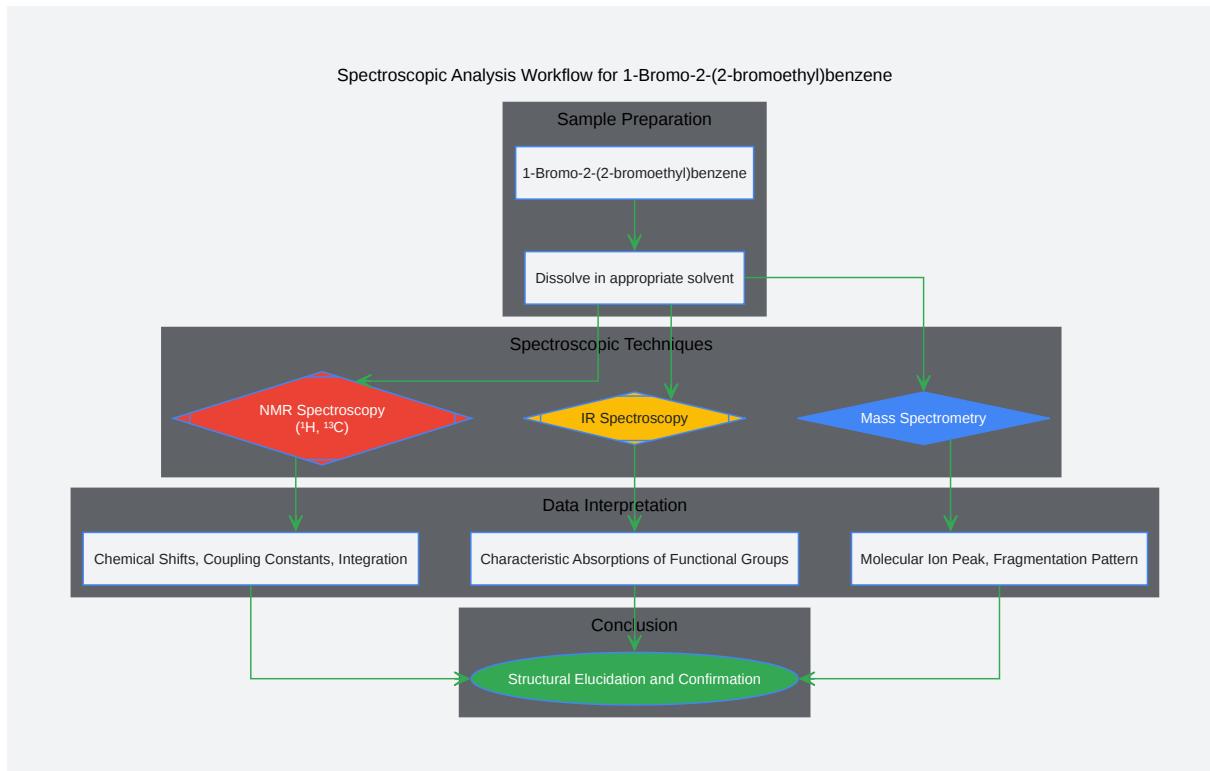
- Prepare a dilute solution of **1-Bromo-2-(2-bromoethyl)benzene** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet.
- The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

Mass Spectrometry Parameters (Representative):

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 40-400
- Scan Speed: 1000 amu/s
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C

Workflow Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for compound characterization.



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References

- 1. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 1H NMR spectrum [chemicalbook.com]
- 2. 1-bromo-2-(2-bromoethyl)benzene(1074-15-3) 13C NMR spectrum [chemicalbook.com]
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